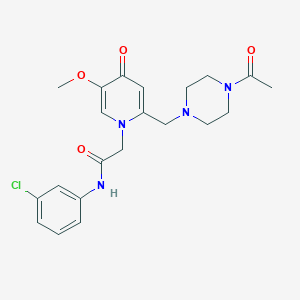
LysRs-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LysRs-IN-2 est un inhibiteur de la lysyl-ARNt synthétase présentant un potentiel significatif dans le traitement des infections parasitaires. Il a montré une activité inhibitrice contre la lysyl-ARNt synthétase de Cryptosporidium parvum et de Plasmodium falciparum, ce qui en fait un candidat prometteur pour les thérapies antipaludiques et anti-cryptosporidiennes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de LysRs-IN-2 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Les conditions réactionnelles comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées. Des détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont propriétaires et peuvent varier en fonction du fabricant .
Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle de la synthèse en laboratoire à une échelle plus importante. Cela nécessite l'optimisation des conditions réactionnelles, des processus de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la pureté du produit final. Le processus de production peut également impliquer l'utilisation d'équipements et d'installations spécialisés pour manipuler les réactions chimiques de manière sûre et efficace .
Analyse Des Réactions Chimiques
Types de réactions : LysRs-IN-2 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Les réactifs courants comprennent le borohydrure de sodium, l'hydrure de lithium et d'aluminium, et l'hydrogène gazeux.
Substitution : Les réactifs courants comprennent les halogènes, les nucléophiles et les électrophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, la réduction peut produire des dérivés réduits et la substitution peut produire des dérivés substitués .
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de la lysyl-ARNt synthétase et son rôle dans la synthèse des protéines.
Biologie : Utilisé pour étudier les voies biologiques impliquant la lysyl-ARNt synthétase et ses interactions avec d'autres composants cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des infections parasitaires, en particulier le paludisme et la cryptosporidiose.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la lysyl-ARNt synthétase et les enzymes apparentées .
5. Mécanisme d'action
This compound exerce ses effets en inhibant la lysyl-ARNt synthétase, une enzyme responsable de la fixation de la lysine à son ARNt correspondant pendant la synthèse des protéines. L'inhibition de cette enzyme perturbe la synthèse des protéines, conduisant à la mort du parasite. Les cibles moléculaires et les voies impliquées comprennent le site actif de la lysyl-ARNt synthétase et la poche de liaison à l'ATP .
Applications De Recherche Scientifique
LysRs-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of lysyl-tRNA synthetase and its role in protein synthesis.
Biology: Used to investigate the biological pathways involving lysyl-tRNA synthetase and its interactions with other cellular components.
Medicine: Explored as a potential therapeutic agent for the treatment of parasitic infections, particularly malaria and cryptosporidiosis.
Industry: Utilized in the development of new drugs targeting lysyl-tRNA synthetase and related enzymes .
Mécanisme D'action
LysRs-IN-2 exerts its effects by inhibiting lysyl-tRNA synthetase, an enzyme responsible for attaching lysine to its corresponding tRNA during protein synthesis. The inhibition of this enzyme disrupts protein synthesis, leading to the death of the parasite. The molecular targets and pathways involved include the active site of lysyl-tRNA synthetase and the ATP-binding pocket .
Comparaison Avec Des Composés Similaires
LysRs-IN-2 est unique en raison de sa haute spécificité et de sa puissance contre la lysyl-ARNt synthétase de Cryptosporidium parvum et de Plasmodium falciparum. Des composés similaires comprennent :
Cladosporine : Un inhibiteur puissant de la lysyl-ARNt synthétase avec une haute spécificité pour Plasmodium falciparum.
ASP3026 : Un inhibiteur de la kinase de lymphome anaplasique repositionné en tant qu'inhibiteur de la lysyl-ARNt synthétase avec une activité antipaludique significative .
This compound se distingue par son activité inhibitrice supérieure et son potentiel pour des applications thérapeutiques dans les infections parasitaires.
Propriétés
IUPAC Name |
N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBRCGHQNUWERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2422193.png)

![2-(Phenylmethoxycarbonylamino)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2422195.png)


![N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine](/img/structure/B2422202.png)
![4-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2422204.png)


![5-Bromo-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2422211.png)

